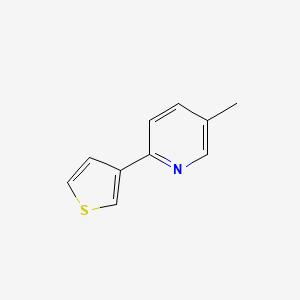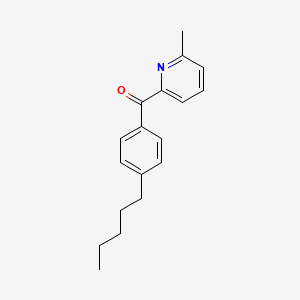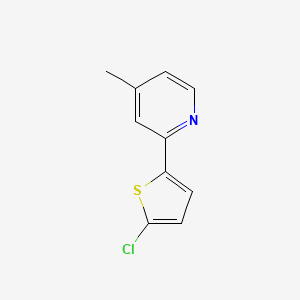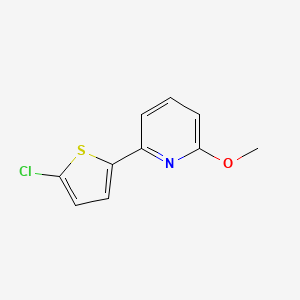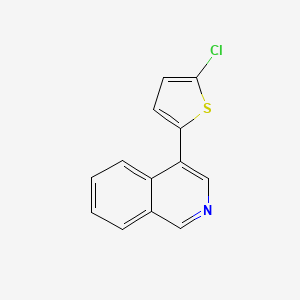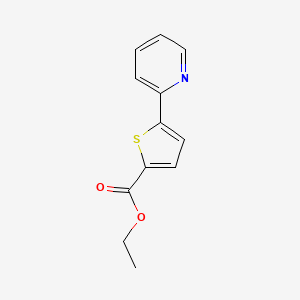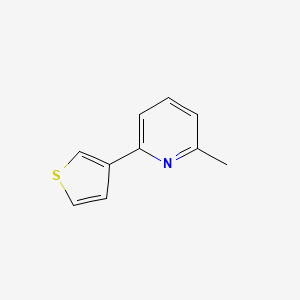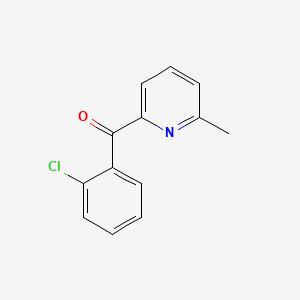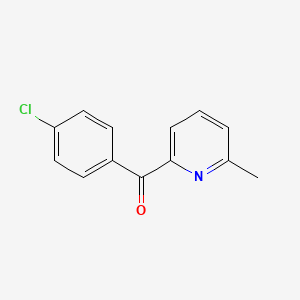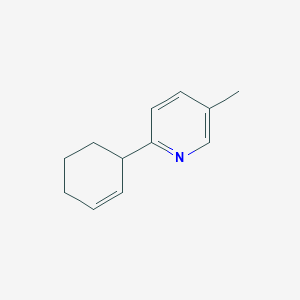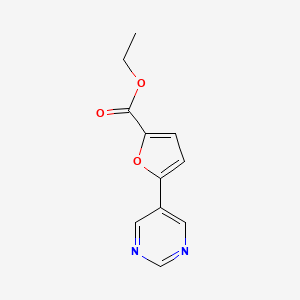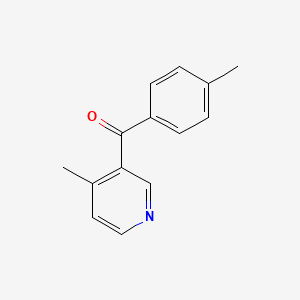
3-(4-Methylbenzoyl)-4-methylpyridine
説明
The compound “3-(4-Methylbenzoyl)-4-methylpyridine” is a chemical compound with potential applications in various fields. However, it seems there is limited information available specifically for this compound123.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as Friedel-Crafts acylation, which introduces an acyl group into the aromatic ring with a suitable acylating agent4. Another method involves the reaction of certain compounds with ammonium thiocyanate in dry acetone5. However, specific synthesis methods for “3-(4-Methylbenzoyl)-4-methylpyridine” are not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and DFT calculations67. However, specific structural analysis data for “3-(4-Methylbenzoyl)-4-methylpyridine” was not found in the searched resources.
Chemical Reactions Analysis
The chemical reactions involving “3-(4-Methylbenzoyl)-4-methylpyridine” are not explicitly mentioned in the searched resources. However, similar compounds have been studied for their reactivity and potential applications in various fields8.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. However, specific physical and chemical properties for “3-(4-Methylbenzoyl)-4-methylpyridine” were not found in the searched resources311.科学的研究の応用
Application 1: Corrosion Inhibition
- Summary of the Application : The compound “3-(4-Methylbenzoyl)-4-methylpyridine” has been studied as a corrosion inhibitor for AS1020 mild steel in 0.01 M NaCl solutions . Two novel rare-earth (RE) 3-(4-methylbenzoyl)-propanoate (mbp) complexes (RE (mbp) 3; RE = La, Y) have been investigated and compared with the well-researched inhibitor, lanthanum 4-hydroxycinnamate (La (4-OHcin) 3) .
- Methods of Application or Experimental Procedures : The electrochemical results reveal a high corrosion inhibition performance of Y (mbp) 3 which is attributed to the build-up of a protective surface film with a high level of corrosion resistance particularly after 24 h . Surface analyses indicate that the metal surface is protected during the immersion in Y (mbp) 3-inhibited solutions and the presence of Y is confirmed on the substrate surface .
- Results or Outcomes : The results showed a high level of corrosion resistance, particularly after 24 hours of immersion in Y (mbp) 3-inhibited solutions .
Application 2: Intermediate in Various Fields
- Summary of the Application : The compound “3-(4-Methylbenzoyl)-4-methylpyridine” is used as an intermediate in various fields, including agrochemical, pharmaceutical, and dyestuff production . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone in the synthesis of the final product.
- Methods of Application or Experimental Procedures : While the specific methods of application or experimental procedures can vary greatly depending on the final product being synthesized, typically, this compound would be reacted with other reagents under controlled conditions to form the desired end product .
- Results or Outcomes : The outcomes of using this compound as an intermediate would also vary greatly depending on the specific synthesis process and the final product being synthesized .
Application 3: Intermediate in Agrochemical, Pharmaceutical and Dyestuff Field
- Summary of the Application : The compound “3-(4-Methylbenzoyl)-4-methylpyridine” is used as an intermediate in various fields, including agrochemical, pharmaceutical, and dyestuff production . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone in the synthesis of the final product.
- Methods of Application or Experimental Procedures : While the specific methods of application or experimental procedures can vary greatly depending on the final product being synthesized, typically, this compound would be reacted with other reagents under controlled conditions to form the desired end product .
- Results or Outcomes : The outcomes of using this compound as an intermediate would also vary greatly depending on the specific synthesis process and the final product being synthesized .
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for “3-(4-Methylbenzoyl)-4-methylpyridine” was not found in the searched resources121314.
将来の方向性
The future directions for research on “3-(4-Methylbenzoyl)-4-methylpyridine” could involve further exploration of its synthesis, properties, and potential applications. However, specific future directions were not found in the searched resources515.
Please note that the information provided is based on the available resources and may not be fully comprehensive or accurate. For more detailed information, further research and consultation with experts in the field may be required.
特性
IUPAC Name |
(4-methylphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-3-5-12(6-4-10)14(16)13-9-15-8-7-11(13)2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVOXOFZNXXEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylbenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



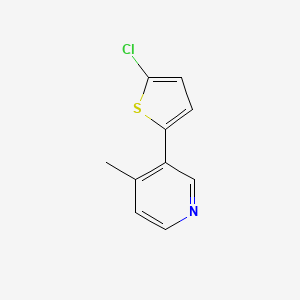
![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
